Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with ethyl, methyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with ethyl acetoacetate and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Tin(II) chloride, hydrochloric acid, iron powder.
Substitution: Sodium hydroxide, water.
Major Products
Reduction: 5-methyl-1-(3-methyl-4-aminophenyl)-1H-pyrazole-3-carboxylate.
Substitution: 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound is studied for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl group can undergo reduction to form an active amine, which can interact with biological targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: Similar structure but different substitution pattern on the phenyl ring.
Ethyl 5-methyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both methyl and nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group enhances its potential as a precursor for further functionalization, while the pyrazole ring provides stability and rigidity to the molecule.
Properties
IUPAC Name |
ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-4-21-14(18)12-8-10(3)16(15-12)11-5-6-13(17(19)20)9(2)7-11/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSPMCFTCGIJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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